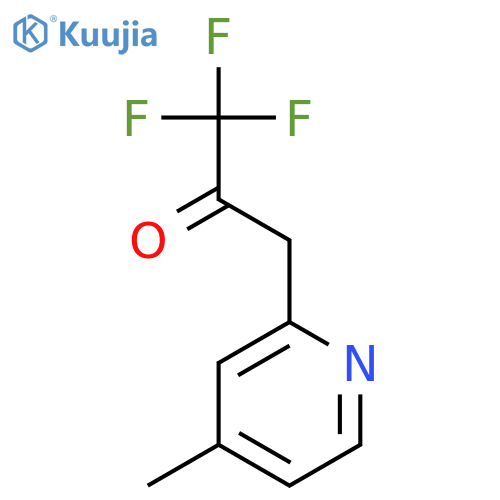

Cas no 52920-04-4 (1,1,1-trifluoro-3-(4-methylpyridin-2-yl)propan-2-one)

1,1,1-trifluoro-3-(4-methylpyridin-2-yl)propan-2-one 化学的及び物理的性質

名前と識別子

-

- 2-PROPANONE, 1,1,1-TRIFLUORO-3-(4-METHYL-2-PYRIDINYL)-

- 1,1,1-trifluoro-3-(4-methylpyridin-2-yl)propan-2-one

- 52920-04-4

- DTXSID301219376

- 1,1,1-Trifluoro-3-(4-methyl-2-pyridinyl)-2-propanone

- EN300-1945912

-

- インチ: InChI=1S/C9H8F3NO/c1-6-2-3-13-7(4-6)5-8(14)9(10,11)12/h2-4H,5H2,1H3

- InChIKey: WNZAHBQRXSRFQG-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 203.05579836Da

- どういたいしつりょう: 203.05579836Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 215

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 30Ų

1,1,1-trifluoro-3-(4-methylpyridin-2-yl)propan-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1945912-0.05g |

1,1,1-trifluoro-3-(4-methylpyridin-2-yl)propan-2-one |

52920-04-4 | 0.05g |

$827.0 | 2023-09-17 | ||

| Enamine | EN300-1945912-0.25g |

1,1,1-trifluoro-3-(4-methylpyridin-2-yl)propan-2-one |

52920-04-4 | 0.25g |

$906.0 | 2023-09-17 | ||

| Enamine | EN300-1945912-10.0g |

1,1,1-trifluoro-3-(4-methylpyridin-2-yl)propan-2-one |

52920-04-4 | 10g |

$4236.0 | 2023-05-31 | ||

| Enamine | EN300-1945912-0.5g |

1,1,1-trifluoro-3-(4-methylpyridin-2-yl)propan-2-one |

52920-04-4 | 0.5g |

$946.0 | 2023-09-17 | ||

| Enamine | EN300-1945912-1g |

1,1,1-trifluoro-3-(4-methylpyridin-2-yl)propan-2-one |

52920-04-4 | 1g |

$986.0 | 2023-09-17 | ||

| Enamine | EN300-1945912-10g |

1,1,1-trifluoro-3-(4-methylpyridin-2-yl)propan-2-one |

52920-04-4 | 10g |

$4236.0 | 2023-09-17 | ||

| Enamine | EN300-1945912-0.1g |

1,1,1-trifluoro-3-(4-methylpyridin-2-yl)propan-2-one |

52920-04-4 | 0.1g |

$867.0 | 2023-09-17 | ||

| Enamine | EN300-1945912-5.0g |

1,1,1-trifluoro-3-(4-methylpyridin-2-yl)propan-2-one |

52920-04-4 | 5g |

$2858.0 | 2023-05-31 | ||

| Enamine | EN300-1945912-5g |

1,1,1-trifluoro-3-(4-methylpyridin-2-yl)propan-2-one |

52920-04-4 | 5g |

$2858.0 | 2023-09-17 | ||

| Enamine | EN300-1945912-1.0g |

1,1,1-trifluoro-3-(4-methylpyridin-2-yl)propan-2-one |

52920-04-4 | 1g |

$986.0 | 2023-05-31 |

1,1,1-trifluoro-3-(4-methylpyridin-2-yl)propan-2-one 関連文献

-

Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186

-

Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886

-

Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550

-

Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868

-

Lyudmila G. Kuz’mina,Artem I. Vedernikov,Natalia A. Lobova,Andrei V. Churakov,Judith A. K. Howard,Michael V. Alfimov,Sergey P. Gromov New J. Chem., 2007,31, 980-994

-

Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560

-

8. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852

-

John J. Lavigne Chem. Commun., 2003, 1626-1627

-

Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92

1,1,1-trifluoro-3-(4-methylpyridin-2-yl)propan-2-oneに関する追加情報

Research Brief on 1,1,1-trifluoro-3-(4-methylpyridin-2-yl)propan-2-one (CAS: 52920-04-4): Recent Advances and Applications

1,1,1-trifluoro-3-(4-methylpyridin-2-yl)propan-2-one (CAS: 52920-04-4) is a fluorinated pyridine derivative that has recently gained significant attention in chemical biology and pharmaceutical research. This compound, characterized by its trifluoromethyl ketone moiety and methylpyridine scaffold, has demonstrated promising potential as a key intermediate in the synthesis of bioactive molecules and as a pharmacophore in drug discovery programs targeting various diseases.

Recent studies have focused on the synthetic applications of 52920-04-4, particularly in the development of enzyme inhibitors. The trifluoromethyl ketone group serves as an effective transition-state analog for serine hydrolases, making derivatives of this compound valuable candidates for protease inhibition. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in developing potent inhibitors of chymase, a serine protease implicated in cardiovascular diseases and inflammatory disorders.

In pharmaceutical chemistry, researchers have explored 1,1,1-trifluoro-3-(4-methylpyridin-2-yl)propan-2-one as a building block for CNS-active compounds. The methylpyridine moiety contributes to blood-brain barrier penetration, while the trifluoromethyl ketone group provides metabolic stability. Several patent applications in 2024 have disclosed novel antidepressant and antipsychotic candidates derived from this scaffold, showing improved pharmacokinetic profiles compared to existing therapies.

The compound's mechanism of action has been further elucidated through recent crystallographic studies. X-ray analysis of 52920-04-4 bound to various enzyme targets has revealed unique binding modes facilitated by the electron-withdrawing effects of the trifluoromethyl group and the hydrogen-bonding capacity of the pyridine nitrogen. These structural insights, published in Acta Crystallographica Section D, are guiding rational drug design efforts for more selective inhibitors.

Ongoing research is investigating the therapeutic potential of 1,1,1-trifluoro-3-(4-methylpyridin-2-yl)propan-2-one derivatives in oncology. Preliminary results from cell-based assays indicate promising activity against certain kinase targets, particularly in the PI3K/AKT/mTOR pathway. A recent Nature Communications paper highlighted its use in developing dual inhibitors that simultaneously target cancer cell proliferation and angiogenesis.

From a chemical biology perspective, 52920-04-4 has emerged as a valuable tool compound for studying protein-ligand interactions. Its fluorescence properties, combined with the strong dipole moment created by the trifluoromethyl group, make it suitable for various biophysical characterization techniques. Researchers are increasingly utilizing this compound in fragment-based drug discovery and NMR-based screening approaches.

The safety profile and ADME properties of 1,1,1-trifluoro-3-(4-methylpyridin-2-yl)propan-2-one derivatives continue to be refined through recent preclinical studies. Advanced formulation strategies, including nanoparticle delivery systems, are being explored to enhance the bioavailability of compounds derived from this scaffold while minimizing potential off-target effects.

Looking forward, the versatility of 52920-04-4 suggests it will remain an important building block in medicinal chemistry. Current research directions include its application in PROTAC design, covalent inhibitor development, and as a precursor for PET radiotracers. The compound's unique physicochemical properties position it as a valuable asset in addressing current challenges in drug discovery, particularly in achieving selectivity for difficult targets.

52920-04-4 (1,1,1-trifluoro-3-(4-methylpyridin-2-yl)propan-2-one) 関連製品

- 5619-34-1(2-Amino-N-butylacetamide)

- 2172317-70-1(2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-iodophenyl-N-(propan-2-yl)formamido}acetic acid)

- 1803688-72-3(4-(Difluoromethyl)-5-(fluoromethyl)-2-iodopyridine)

- 1709-59-7(4-amino-N,N-dimethylbenzene-1-sulfonamide)

- 198560-10-0(fmoc-homo-l-tyrosine)

- 1806420-49-4(Methyl 5-bromo-2-(2-carboxyethyl)phenylacetate)

- 1189863-47-5(N-(3,4-Dimethylphenyl)-2-({7-phenyl-5H-pyrrolo[3,2-D]pyrimidin-4-YL}sulfanyl)acetamide)

- 894024-55-6(1-cyclohexyl-3-1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl-1-methylurea)

- 872857-01-7(N-2-(4-methoxyphenyl)ethyl-2-{1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}-2-oxoacetamide)

- 1805360-64-8(2-Chloro-3-cyano-4-(difluoromethyl)-5-methoxypyridine)